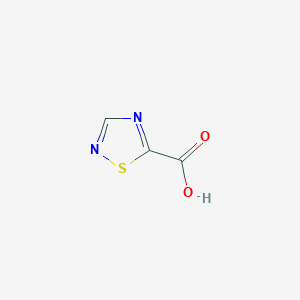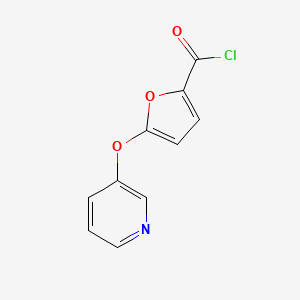
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid
Vue d'ensemble
Description
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C15H10N2O3 . It has a molecular weight of 266.25 g/mol .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including this compound, has been reported in various studies . For instance, novel quinoxaline derivatives have been synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, and carbon disulphide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.25 g/mol . The compound should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
AMPA Receptor Antagonistic Activity
3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid derivatives have been studied for their antagonistic activity on alpha-amino-3-hydroxy-5-methylisoxazole propionate receptors (AMPA-R), indicating potential applications in neuroprotection. A study by Takano et al. (2005) designed and synthesized a series of 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids, finding compound GRA-293, with a 4-carboxy group on the terminal phenyl moiety, to have high potency and selectivity for AMPA-R, along with good neuroprotective efficacy in vitro and in vivo (Takano et al., 2005).
Synthesis of Dihydroquinoxalinones
The synthesis of 3-substituted 3,4-dihydroquinoxalin-2(1H)-ones involves reactions with compounds like maleic acid derivatives. Rozhkov et al. (2014) proposed a method utilizing o-phenylenediamine and amides, di- and mono-esters of maleic acid, showing the versatility of this class of compounds in synthetic chemistry (Rozhkov et al., 2014).
Cyclocondensation for Regioisomers
Dobiáš et al. (2017) explored the cyclocondensation of o-phenylenediamines and aroylpyruvates for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones, demonstrating the compound's significance in producing various regioisomeric mixtures. This highlights its potential in chemical synthesis and drug development (Dobiáš et al., 2017).
Antibacterial Applications
Research by Glushkov et al. (1988) on 4-oxo-l,4-dihydroquinoline-3-carboxylic acid derivatives, closely related to this compound, led to the discovery of compounds with high antibacterial activity, some of which have been used in medical practice (Glushkov et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
3-oxo-4-phenylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-13(15(19)20)16-11-8-4-5-9-12(11)17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXHYKTWCGQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856676 | |
| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860502-84-7 | |
| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)



![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)
![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)



![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)

![4-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B3158715.png)